molecular formula C15H22O3 B1362485 Octyl salicylate CAS No. 6969-49-9

Octyl salicylate

Cat. No.: B1362485
CAS No.: 6969-49-9
M. Wt: 250.33 g/mol
InChI Key: WCJLCOAEJIHPCW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of octyl salicylate is ultraviolet B (UVB) radiation . It is an oil-soluble chemical sunscreen agent that absorbs UVB radiation, protecting the skin from the harmful effects of exposure to sunlight .

Mode of Action

This compound functions by absorbing UVB light . The salicylate portion of the molecule is responsible for this absorption, thereby protecting the skin from the harmful effects of UVB radiation .

Biochemical Pathways

This compound is synthesized from chorismate, which is derived from the shikimate pathway . In bacteria, the production of salicylate is often linked to the biosynthesis of small ferric-ion-chelating molecules, known as salicyl-derived siderophores, under iron-limited conditions .

Pharmacokinetics

This compound is an oil-soluble compound, which contributes to its absorption properties . It is often used to improve the affinity and reduce the photodegradation of other sunscreen ingredients . Under 1% of the applied dose of this compound penetrates through the skin .

Result of Action

The primary molecular effect of this compound is the absorption of UVB radiation, which protects the skin from sunburns, aging, and skin cancer . It does have some minor sensitization potential, with some individuals experiencing minimal to mild skin irritation .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is often used in combination with other UV filters to augment the UVB protection in a sunscreen . Furthermore, it is used to improve the affinity and reduce the photodegradation of other sunscreen ingredients, such as oxybenzone and avobenzone .

Biochemical Analysis

Biochemical Properties

Octyl salicylate plays a significant role in biochemical reactions, particularly in the context of its use as a UVB absorber in sunscreens. The salicylate portion of the molecule absorbs ultraviolet light, thereby protecting the skin from damage caused by UVB exposure . The ethylhexanol portion of the molecule adds emollient and oil-like properties, making it water-resistant . This compound interacts with various biomolecules, including proteins and enzymes involved in skin protection and repair. It is often used in combination with other sunscreen ingredients to enhance their stability and reduce photodegradation .

Cellular Effects

This compound has several effects on cellular processes. It helps protect skin cells from UVB-induced damage by absorbing harmful rays and preventing them from penetrating the skin . This protection helps maintain the integrity of cellular structures and prevents the formation of reactive oxygen species, which can lead to oxidative stress and cellular damage . Additionally, this compound has been shown to have minimal sensitization potential, with some individuals experiencing mild skin irritation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to absorb UVB light. The salicylate portion of the molecule absorbs ultraviolet light, converting it into less harmful energy, thereby protecting the skin from UVB-induced damage . This absorption prevents the formation of reactive oxygen species and reduces the risk of oxidative stress and cellular damage . The ethylhexanol portion of the molecule enhances the compound’s emollient properties, making it more effective in sunscreen formulations .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable and effective over time. It is often used to improve the stability and reduce the photodegradation of other sunscreen ingredients . Studies have shown that less than 1% of the applied dose of this compound penetrates through the skin, indicating its stability and effectiveness as a UVB absorber . Long-term studies have demonstrated that this compound does not produce reactive oxygen species when exposed to sunlight, further supporting its stability and safety .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound is well-tolerated and effective in protecting the skin from UVB-induced damage . At high doses, there is a potential for mild skin irritation and sensitization . Studies have shown that this compound has a good safety profile, with minimal adverse effects observed at typical usage levels .

Metabolic Pathways

This compound is metabolized in the body through pathways involving ester hydrolysis and conjugation. The salicylate portion of the molecule is hydrolyzed to salicylic acid, which is then conjugated with glycine or glucuronic acid for excretion . The ethylhexanol portion is metabolized through oxidation and conjugation pathways . These metabolic pathways ensure the efficient elimination of this compound from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . It is primarily localized in the stratum corneum, the outermost layer of the skin, where it exerts its UVB-absorbing effects . The compound’s emollient properties also enhance its distribution and retention within the skin, providing long-lasting protection against UVB radiation .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid-rich regions of the stratum corneum . Its emollient properties allow it to integrate into the lipid matrix of the skin, enhancing its stability and effectiveness as a UVB absorber . This localization ensures that this compound remains in the outermost layer of the skin, where it can provide optimal protection against UVB-induced damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl salicylate is synthesized through the esterification of salicylic acid with 2-ethylhexanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants, salicylic acid and 2-ethylhexanol, are combined in large reactors with an acid catalyst. The mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Properties

IUPAC Name

octyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11,16H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJLCOAEJIHPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
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DSSTOX Substance ID

DTXSID6042238
Record name Octyl salicylate
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Molecular Weight

250.33 g/mol
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CAS No.

6969-49-9
Record name n-Octyl salicylate
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Record name Benzoic acid, 2-hydroxy-, octyl ester
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Record name Octyl salicylate
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Record name Benzoic acid, 2-hydroxy-, octyl ester
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Record name Octyl salicylate
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Synthesis routes and methods

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with 293 g of a supported catalyst composed of 3.75% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on an alumina carrier spherical alumina carrier having a pore diameter of about 1 micron. Octyl salicylate and ammonia were introduced into the reaction tube at a rate of 108.9 g/hr and 148 g/hr, respectively, and reacted in the vapor phase at 415° C. The mole ratio of ammonia to octyl salicylate in the gaseous mixture was 20:1, and the contact time was 11 seconds. When the reaction was continued for 8 hours, 375.3 g of o-hydroxybenzonitrile was obtained from 871.2 g of octyl salicylate. The yield was 90.5% by weight. Gas-chromatographic analysis showed that only 2.6% by weight of phenol was formed as a by-product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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